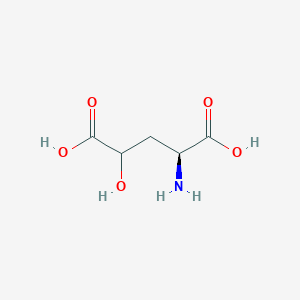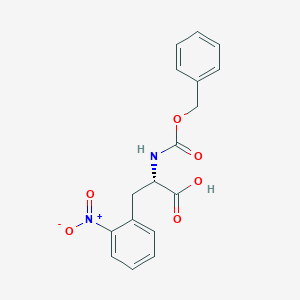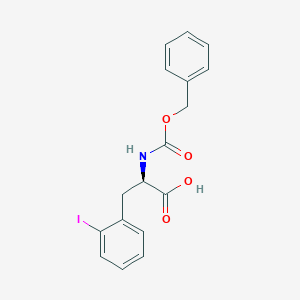
4-Hydroxy-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-L-glutamic acid is an amino dicarboxylic acid that is L-glutamic acid substituted by a hydroxy group at position 4. It is an amino dicarboxylic acid, a secondary alcohol, a non-proteinogenic L-alpha-amino acid and a hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(1-).
Wissenschaftliche Forschungsanwendungen
Role in Protein Biosynthesis and Disease Development
4-Hydroxy-L-glutamic acid, a form of modified glutamic acid, plays a crucial role in protein biosynthesis. A notable modification of glutamic acid is 4-carboxyglutamate, which is essential for blood coagulation as it enables the binding of calcium ions. However, this modification can also contribute to diseases like bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. Predicting the occurrence of glutamic acid carboxylation is vital due to its significant implications (Shah & Khan, 2020).
Biologically Active Compound and Synthon
This compound is targeted as a biologically active compound and a chiral synthon. Its β-hydroxyl group is introduced efficiently and stereoselectively, highlighting its potential in various biochemical applications (Kim, Yoo, Kwon, & Kim, 2009).
Role in Excitatory Neurotransmission
L-Glutamic acid, including its modified forms like this compound, is a major excitatory neurotransmitter in the mammalian central nervous system. It plays a crucial role in ending glutamatergic transmission and clearing neurotoxic concentrations of glutamate through high-affinity uptake systems. These systems are linked to various neurodegenerative diseases, such as amyotrophic lateral sclerosis and Alzheimer's disease (Gegelashvili & Schousboe, 1997).
Synthesis and Structural Applications
The synthesis of 4-hydroxy 4-substituted glutamic acids involves cycloadditions, offering a methodology for synthesizing biologically important natural products like monatin and lycoperdic acid. These syntheses contribute to understanding the structural components and potential applications of such compounds in biological contexts (Tamura, Shiro, Ogasawara, Toyao, & Ishibashi, 2005).
Impact on Collagen Mineralization
Research on the effect of glutamic acid on collagen mineralization shows that it can influence the crystalline size and amount of hydroxyapatite in collagen, impacting the hardness and thermal stability of mineralized composites. This is vital for understanding biomineralization mechanisms and designing biomimetic scaffolds for bone tissue engineering (Bu, Yang, Shen, Liu, & Li, 2020).
Eigenschaften
Molekulargewicht |
131.13 |
|---|---|
IUPAC-Name |
(2S)-2-amino-4-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













